
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For instance, the reaction of 4-chlorophenylhydrazine with benzoylacetone under acidic conditions can yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced pyrazoles, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.
Medicine: Research has indicated its potential as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
- 1-(4-Chlorophenyl)-1H-pyrrole
Comparison: 1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different spectrum of biological activities and reactivity profiles. For example, while 1-(4-chlorophenyl)-1H-pyrrole is primarily used in drug development for studying protein interactions, this compound has broader applications in medicinal chemistry and agrochemical development .
Propiedades
Número CAS |
299162-82-6 |
|---|---|
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |
Clave InChI |
IYBWJJHPWBTEPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



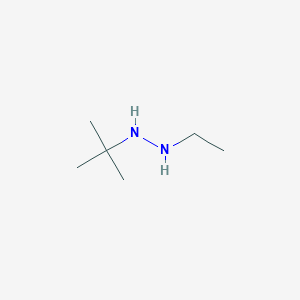
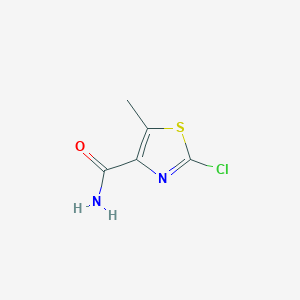
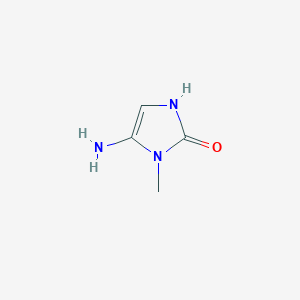
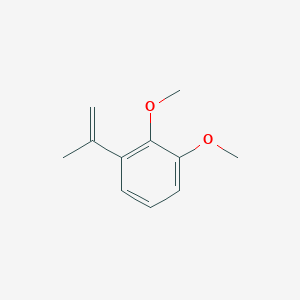
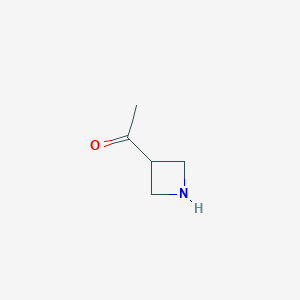
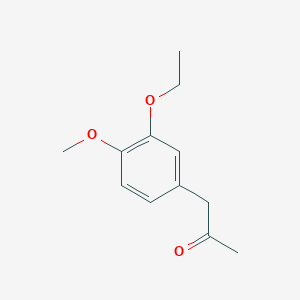

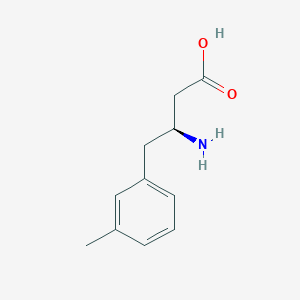

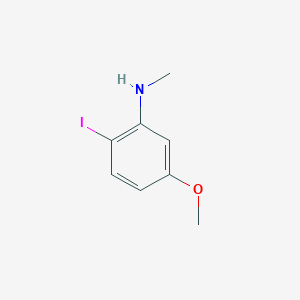
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)
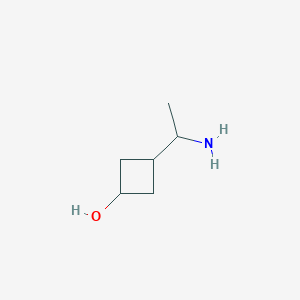
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)
